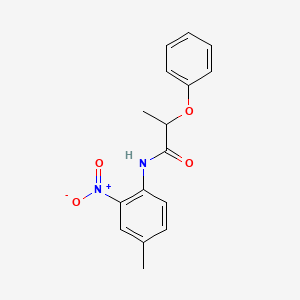![molecular formula C11H14N2O6S B4925913 N-[(4-nitrophenyl)sulfonyl]valine](/img/structure/B4925913.png)
N-[(4-nitrophenyl)sulfonyl]valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-nitrophenyl)sulfonyl]valine, also known as NSV, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of valine, one of the 20 amino acids that form the building blocks of proteins. NSV has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用機序
N-[(4-nitrophenyl)sulfonyl]valine modifies cysteine residues in proteins by forming a covalent bond with the thiol group of cysteine. This modification can affect the structure and function of the protein, leading to changes in its biochemical and physiological properties. The mechanism of action of N-[(4-nitrophenyl)sulfonyl]valine is selective, as it only modifies cysteine residues that are exposed and accessible in the protein structure.
Biochemical and Physiological Effects
N-[(4-nitrophenyl)sulfonyl]valine has been shown to have various biochemical and physiological effects on proteins. It can affect protein stability, activity, and localization, leading to changes in cellular processes. N-[(4-nitrophenyl)sulfonyl]valine has been used to study the role of specific proteins in various biological processes, such as the regulation of gene expression and the cell cycle. Additionally, N-[(4-nitrophenyl)sulfonyl]valine has been used to study the interaction between proteins and small molecules, such as drugs, which can provide insights into drug-target interactions.
実験室実験の利点と制限
N-[(4-nitrophenyl)sulfonyl]valine has several advantages for lab experiments. It is a selective reagent that can modify cysteine residues in proteins, allowing for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine is also stable and can be easily synthesized and purified. However, N-[(4-nitrophenyl)sulfonyl]valine has some limitations. It can only modify cysteine residues that are exposed and accessible in the protein structure, which may limit its applicability in some systems. Additionally, the modification of cysteine residues can affect protein structure and function, which may complicate the interpretation of experimental results.
将来の方向性
N-[(4-nitrophenyl)sulfonyl]valine has the potential to be used in various future directions. One possible direction is the development of new methods for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine can be used in combination with other techniques, such as mass spectrometry and protein crystallography, to provide a more comprehensive understanding of protein-protein interactions. Another direction is the development of new applications for N-[(4-nitrophenyl)sulfonyl]valine in drug discovery. N-[(4-nitrophenyl)sulfonyl]valine can be used to study the interaction between proteins and small molecules, which can provide insights into drug-target interactions. Additionally, N-[(4-nitrophenyl)sulfonyl]valine can be used to develop new protein-based drugs that can selectively target specific proteins involved in disease processes.
Conclusion
In conclusion, N-[(4-nitrophenyl)sulfonyl]valine is a chemical compound that has been widely used in scientific research. It can selectively modify cysteine residues in proteins, allowing for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine has several advantages, including its selectivity, stability, and ease of synthesis and purification. However, it also has some limitations, such as its selectivity for exposed and accessible cysteine residues. N-[(4-nitrophenyl)sulfonyl]valine has the potential to be used in various future directions, including the development of new methods for the identification and characterization of protein-protein interactions and the development of new applications in drug discovery.
合成法
N-[(4-nitrophenyl)sulfonyl]valine can be synthesized using different methods, including the reaction of valine with 4-nitrobenzenesulfonyl chloride in the presence of a base, or the reaction of 4-nitrobenzenesulfonyl chloride with valine methyl ester in the presence of a base. The resulting product is N-[(4-nitrophenyl)sulfonyl]valine, which can be purified and characterized using various techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-[(4-nitrophenyl)sulfonyl]valine has been widely used in scientific research as a tool to study protein-protein interactions. This compound can selectively modify cysteine residues in proteins, which allows for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine has been used to study the interaction between proteins involved in various biological processes, such as signal transduction, gene expression, and cell cycle regulation.
特性
IUPAC Name |
3-methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-7(2)10(11(14)15)12-20(18,19)9-5-3-8(4-6-9)13(16)17/h3-7,10,12H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAFGBKLVVVLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4925830.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B4925838.png)
![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4925852.png)
![1-(4-bromophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4925870.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)
![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)
![2-butyl-5-(3-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4925909.png)
![[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
![N-cyclohexyl-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4925920.png)
![2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4925929.png)
